2-(2,2-Difluoroethoxy)pyrimidin-5-amine
Overview
Description
2-(2,2-Difluoroethoxy)pyrimidin-5-amine is a chemical compound characterized by its unique structure, which includes a pyrimidin ring substituted with a difluoroethoxy group at the 2-position and an amine group at the 5-position. This compound is of interest in various scientific research applications due to its potential biological and chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2,2-difluoroethanol and pyrimidin-5-amine as the primary starting materials.
Reaction Conditions: The reaction involves nucleophilic substitution, where the hydroxyl group of 2,2-difluoroethanol is substituted by the amine group of pyrimidin-5-amine. This reaction is usually carried out in the presence of a strong base, such as sodium hydride (NaH), and a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry to ensure consistent product quality and yield. The reaction parameters, such as temperature and pressure, are carefully controlled to optimize the reaction efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the difluoroethoxy group.
Substitution: Substitution reactions are common, where different functional groups can replace the difluoroethoxy or amine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, such as carboxylic acids or ketones.
Reduction Products: Reduced forms of the compound, such as ethoxy derivatives.
Substitution Products: A wide range of substituted pyrimidin-5-amines.
Scientific Research Applications
2-(2,2-Difluoroethoxy)pyrimidin-5-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of antiviral and anticancer drugs.
Industry: The compound is used in the production of various chemical products, including polymers and coatings.
Mechanism of Action
The mechanism by which 2-(2,2-Difluoroethoxy)pyrimidin-5-amine exerts its effects involves its interaction with specific molecular targets and pathways. The difluoroethoxy group enhances the compound's ability to penetrate cell membranes, while the amine group allows for interactions with biological targets. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
2-(2,2-Difluoroethoxy)ethanol: A closely related compound with similar difluoroethoxy functionality.
2-(2,2-Difluoroethoxy)benzene-1-sulfonyl chloride: Another compound with a difluoroethoxy group but different core structure.
Uniqueness: 2-(2,2-Difluoroethoxy)pyrimidin-5-amine is unique due to its pyrimidin core, which provides distinct chemical and biological properties compared to other difluoroethoxy-containing compounds. Its ability to interact with biological targets and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
IUPAC Name |
2-(2,2-difluoroethoxy)pyrimidin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F2N3O/c7-5(8)3-12-6-10-1-4(9)2-11-6/h1-2,5H,3,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWHRXGMDBJNOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)OCC(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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